molecular formula C9H16O5S B13896070 Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate

Cat. No.: B13896070
M. Wt: 236.29 g/mol
InChI Key: GUDFHCUYFPCLDE-UHFFFAOYSA-N
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Description

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methylsulfonyloxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate typically involves the reaction of cis-4-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the methylsulfonyloxy group.

Scientific Research Applications

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate involves its interaction with specific molecular targets. The methylsulfonyloxy group can act as an alkylating agent, reacting with nucleophilic sites in biomolecules. This interaction can lead to modifications in the structure and function of proteins, nucleic acids, and other cellular components, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl cis-4-methylcyclohexanecarboxylate: Lacks the methylsulfonyloxy group, making it less reactive.

    Methyl trans-4-methylsulfonyloxycyclohexanecarboxylate: The trans isomer has different spatial orientation, affecting its reactivity and interactions.

    Methyl cis-4-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of the methylsulfonyloxy group, leading to different chemical properties.

Uniqueness

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate is unique due to the presence of the methylsulfonyloxy group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H16O5S

Molecular Weight

236.29 g/mol

IUPAC Name

methyl 4-methylsulfonyloxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H16O5S/c1-13-9(10)7-3-5-8(6-4-7)14-15(2,11)12/h7-8H,3-6H2,1-2H3

InChI Key

GUDFHCUYFPCLDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)OS(=O)(=O)C

Origin of Product

United States

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